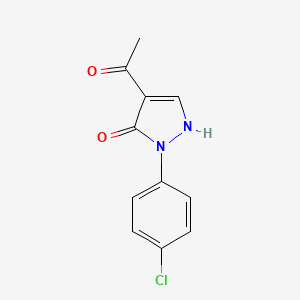
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate is an organic compound with the molecular formula C11H11NO5 It is a derivative of phenylpropanoate and features a nitro group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine).
Major Products Formed:
Reduction: Methyl 3-(3-Methyl-2-aminophenyl)-2-oxopropanoate.
Substitution: this compound derivatives with additional nitro or halogen groups.
Aplicaciones Científicas De Investigación
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester functionality allows for hydrolysis under physiological conditions, releasing the active compound. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
2-Methyl-3-nitrophenol: A related compound with a hydroxyl group instead of an ester group.
3-Nitrophenol: Lacks the methyl group on the phenyl ring but shares the nitro functionality.
2-Methyl-3-nitrophenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Uniqueness: Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate is unique due to the combination of its nitro and ester functionalities, which provide distinct reactivity and potential applications in various fields. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, offering unique chemical properties and biological activities.
Propiedades
Fórmula molecular |
C11H11NO5 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11NO5/c1-7-4-3-5-8(10(7)12(15)16)6-9(13)11(14)17-2/h3-5H,6H2,1-2H3 |
Clave InChI |
ZWOSCOASHOELED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC(=O)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)
![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)





![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)




